
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , due to its complex nomenclature, is indicative of a multifaceted molecule with potential implications in various chemical and biological contexts. Its synthesis and analysis contribute to the broader understanding of its class of compounds, which are typically explored for their pharmacological activities and chemical properties.
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step reactions, starting from basic chemical entities to the final compound through a series of reactions. For instance, compounds similar to the one mentioned are synthesized by reacting specific substituted phenyl and thiophenyl components with acetamides under controlled conditions, involving catalysis and specific reagents to achieve the desired compound with high purity and yield (Yushyn, Holota, & Lesyk, 2022).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's chemical behavior and reactivity. For example, studies on similar compounds have elucidated their structure through single-crystal X-ray diffraction, confirming the presence of characteristic functional groups and molecular conformation (Boechat et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds is often explored through their involvement in various chemical reactions, including condensation, substitution, and cyclization reactions. These reactions highlight the compound's functional group reactivity, potential for forming derivatives, and application in synthesizing more complex molecules. The synthesis process itself, involving steps like alkylation and acylation, provides insights into the chemical properties and reactivity of the compound (Koppireddi et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and applications. These properties are typically determined experimentally and are influenced by the compound's molecular structure and intermolecular forces. For instance, compounds with similar structural motifs exhibit specific crystalline structures and solubility profiles, which can be critical for their application in drug formulation and material science (Inkaya et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity (pKa), reactivity towards different reagents, and stability under various conditions, are fundamental for the compound's application in chemical syntheses and potential pharmacological activities. These properties can be assessed through experimental studies and theoretical calculations, providing insights into the compound's behavior in chemical reactions and biological systems (Duran & Canbaz, 2013).
科学的研究の応用
Structure-Activity Relationships
In the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, compounds structurally related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide have been explored for their metabolic stability and in vivo efficacy. The study aimed to understand how various heterocyclic analogs could influence metabolic stability and pharmacological activity, highlighting the importance of structural modifications in enhancing drug profiles (Stec et al., 2011).
Antimicrobial Applications
Research into novel thiazole derivatives bearing sulfonamide moieties has demonstrated significant antimicrobial potential. These compounds, including structures akin to this compound, have been synthesized and tested against a range of bacterial and fungal strains, showing promising antimicrobial activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Darwish et al., 2014).
Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antitumor activities. These studies provide insights into how modifications in the thiazole and benzothiazole scaffolds can lead to significant anticancer activities, offering avenues for the development of new cancer therapies (Yurttaş et al., 2015).
Anticonvulsant and Neuroprotective Effects
The synthesis of heterocyclic compounds containing sulfonamide thiazole moieties has shown that certain derivatives exhibit significant anticonvulsant activity. This suggests that structurally related compounds could be explored for their potential in treating neurological disorders (Farag et al., 2012).
Antioxidant and Anti-inflammatory Properties
Novel thiazolidin-5-yl acetamides, including compounds with structural similarities to this compound, have been synthesized and assessed for their antioxidant and anti-inflammatory activities. These studies highlight the potential therapeutic applications of such compounds in managing oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).
特性
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S3/c1-24-9-2-4-10(5-3-9)27(22,23)8-14(21)20-16-19-12(7-25-16)11-6-13(17)26-15(11)18/h2-7H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXWAOWNNSOMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
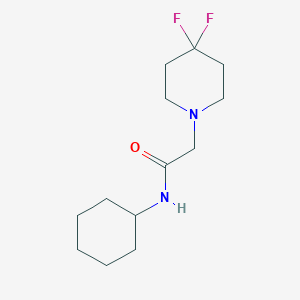
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
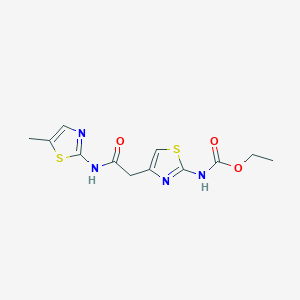
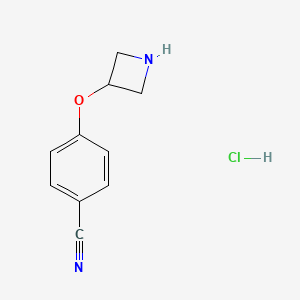
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)

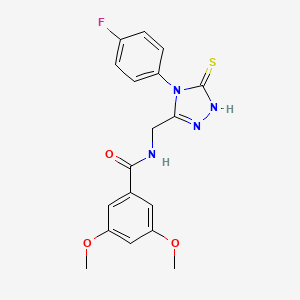

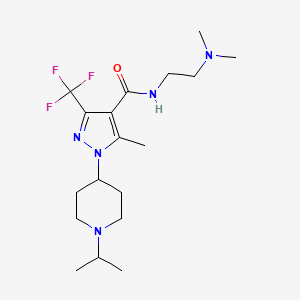
![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)